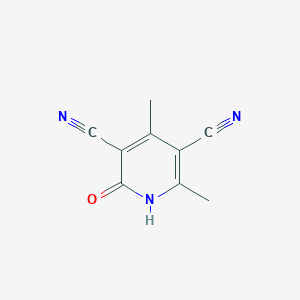

4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile

Descripción

Nomenclature and Structural Identification

The systematic IUPAC name This compound reflects its structural features:

- A six-membered 1,2-dihydropyridine ring, indicating partial saturation at the 1,2-positions.

- Methyl groups at positions 4 and 6.

- An oxo group (=O) at position 2.

- Dicarbonitrile (-CN) groups at positions 3 and 5.

The molecular formula is C₉H₇N₃O , with a molecular weight of 173.17 g/mol . Key identifiers include the PubChem CID 13805352 and CAS numbers 109703-07-3 (parent compound) and 769-28-8 (brominated analog). The planar pyridine ring and electron-withdrawing cyano groups create a polarized electronic structure, facilitating nucleophilic and electrophilic reactions at distinct positions.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₇N₃O | |

| Molecular Weight | 173.17 g/mol | |

| PubChem CID | 13805352 | |

| CAS Number | 109703-07-3 |

Historical Development and Discovery

The compound emerged in the late 20th century as part of efforts to expand the dihydropyridine (DHP) family, which includes pharmacologically significant calcium channel blockers like amlodipine. Early synthetic routes involved condensation reactions between malononitrile and methyl-substituted ketones, catalyzed by bases such as piperidine. For example, reacting 2-cyanoacetamide derivatives with arylidenemalononitriles under reflux conditions yielded pyridine dicarbonitrile analogs.

The first reported synthesis dates to the 1980s, with optimization focusing on improving yield and purity through solvent selection (e.g., ethanol or DMF) and catalytic systems. Advances in spectroscopic techniques, particularly NMR and X-ray crystallography , later enabled precise structural validation, distinguishing it from isomeric forms like 2,6-dimethyl derivatives.

Significance in Heterocyclic Chemistry Research

This compound’s significance lies in its multifunctional reactivity :

- The oxo group participates in hydrogen bonding, influencing crystal packing and solubility.

- Methyl groups enhance steric stability, directing regioselectivity in substitution reactions.

- Dicarbonitrile moieties serve as precursors for synthesizing fused heterocycles, such as pyrazolo[3,4-b]pyridines and thiazolo[5,4-d]pyrimidines.

Researchers have leveraged its scaffold to develop:

- Antimicrobial agents : Derivatives inhibit bacterial enzymes by coordinating to metal ions in active sites.

- Anticancer candidates : Cyano groups enhance interactions with DNA topoisomerases, as shown in cell line studies.

- Coordination complexes : The nitrile groups bind transition metals, forming catalysts for organic transformations.

A 2020 study demonstrated its utility in synthesizing 6-amino-4-aryl-1,2-dihydropyridines via Michael addition-cyclization cascades, highlighting its role in generating molecular diversity. These applications underscore its centrality in advancing heterocyclic chemistry and drug discovery.

Propiedades

Fórmula molecular |

C9H7N3O |

|---|---|

Peso molecular |

173.17 g/mol |

Nombre IUPAC |

2,4-dimethyl-6-oxo-1H-pyridine-3,5-dicarbonitrile |

InChI |

InChI=1S/C9H7N3O/c1-5-7(3-10)6(2)12-9(13)8(5)4-11/h1-2H3,(H,12,13) |

Clave InChI |

RZMOJCBAGWENSU-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=O)NC(=C1C#N)C)C#N |

Origen del producto |

United States |

Métodos De Preparación

Piperidine-Catalyzed Cyclocondensation

- Reagents: Malononitrile, substituted aldehydes or ketones (e.g., acetyl acetone, ethyl acetoacetate), piperidine as catalyst, ethanol as solvent.

- Conditions: Reflux in ethanol for 3–5 hours.

- Mechanism: The base (piperidine) activates malononitrile by deprotonation, facilitating nucleophilic attack on the carbonyl carbon of the aldehyde or ketone, followed by cyclization and dehydration to form the dihydropyridine ring.

- Outcome: Formation of this compound and its derivatives with high yields (typically 65–81%).

This method is supported by multiple studies where piperidine catalysis efficiently promoted the formation of the dihydropyridine scaffold with dicarbonitrile groups.

Multi-Component Reactions (MCR)

- Reagents: N,N'-(pyridine-2,6-diyl)bis(2-cyanoacetamide), aromatic aldehydes, malononitrile.

- Catalyst: Piperidine.

- Solvent: Dioxane or ethanol.

- Procedure: Heating the mixture at reflux for 3–4 hours.

- Description: This method involves a one-pot reaction where multiple components condense to form bis(dihydropyridine) derivatives or substituted dihydropyridines with dicarbonitrile functionalities.

- Advantages: High atom economy, fewer purification steps, and good yields (~75–81%).

This approach was demonstrated in the synthesis of bis(dihydropyridine) and terpyridine derivatives with dicarbonitrile groups, showing the versatility of the method.

Michael Addition Followed by Cyclization

- Reagents: 2-cyano-N-substituted acetamides and arylidenemalononitriles.

- Catalyst: Piperidine.

- Solvent: Ethanol.

- Conditions: Reflux for 3 hours.

- Mechanism: Michael addition of active methylene compounds to electrophilic double bonds, followed by intramolecular cyclization, yields substituted 2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles.

- Example: Synthesis of 6-amino-4-aryl-1-(substituted)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles.

This method provides access to functionalized derivatives with potential biological activity and was validated by elemental and spectral analyses.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Catalyst | Solvent | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Piperidine-catalyzed cyclocondensation | Malononitrile + substituted aldehydes/ketones | Piperidine | Ethanol | 3–5 hours | 65–81 | Widely used, straightforward, good yields |

| Multi-component reaction (MCR) | N,N'-(pyridine-2,6-diyl)bis(2-cyanoacetamide), aromatic aldehydes, malononitrile | Piperidine | Dioxane/Ethanol | 3–4 hours | 75–81 | Efficient for bis(dihydropyridine) derivatives |

| Michael addition + cyclization | 2-cyano-N-substituted acetamides + arylidenemalononitriles | Piperidine | Ethanol | 3 hours | Not specified | Produces amino-substituted derivatives, confirmed by spectral data |

Research Findings and Analytical Data

- Purification: Products are commonly purified by recrystallization from ethanol or ethanol/DMF mixtures or by silica gel chromatography.

- Physical Properties: Melting points typically range around 215–218 °C for pure compounds.

- Spectroscopic Characterization: Confirmed by NMR, IR, and elemental analysis; nitrile groups show characteristic IR absorptions near 2200 cm⁻¹.

- Elemental Analysis: Matches calculated values for carbon, hydrogen, and nitrogen, confirming product purity and structure.

Análisis De Reacciones Químicas

Acylation Reactions

The compound undergoes selective acylation at the 6-amino group due to steric hindrance from the 4-methyl substituent. Notable reactions include:

These reactions proceed via nucleophilic attack by the amino group, followed by cyclization to form fused heterocycles .

Cyclocondensation with Active Methylene Compounds

The compound participates in cyclocondensation reactions with α,β-unsaturated carbonyl derivatives:

Example reaction with 2-arylidenemalononitrile :

text4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile + 2-Arylidenemalononitrile → 8-Aryl-6-oxo-6H-pyrido[1,2-b][1,2,4]triazine-7,9-dicarbonitrile

Conditions : Ethanol, piperidine, reflux (3–5 hr) .

Key features:

-

Electron-deficient pyridine core facilitates Michael addition.

Condensation with Aldehydes and Ketones

The 1-amino group reacts with aldehydes/ketones under acidic conditions:

These reactions follow a Knoevenagel-type mechanism, forming Schiff bases that stabilize the pyridine ring .

Formation of Bisheterocyclic Systems

Reaction with acetylacetone yields bis(pyridone) derivatives:

text2 Equiv. This compound + Acetylacetone → 1,1'-(Ethane-1,2-diyl)bis(4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile)

Conditions : Piperidine, ethanol, reflux (5 hr) .

Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | LC50 (μM) | Reference |

|---|---|---|

| MCF7 (breast) | 14.70–19.15 | |

| Hep-G2 (liver) | 21.45 | |

| CACO-2 (colon) | 25.80 |

Key structural contributors :

Antioxidant Activity

Mechanistic Insights

-

Nucleophilic reactivity : The 1- and 6-amino groups act as primary nucleophilic sites .

-

Electronic effects : Nitrile groups withdraw electron density, activating the pyridine ring for electrophilic substitutions .

-

Steric effects : 4,6-Dimethyl groups direct regioselectivity in cyclization reactions .

This compound’s versatility in forming pharmacologically relevant heterocycles positions it as a critical scaffold in medicinal chemistry and materials science. Further studies on its enantioselective functionalization and in vivo efficacy are warranted .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antimicrobial Activity

The compound exhibits notable antimicrobial properties. Research has shown that derivatives of 4,6-dimethyl-2-oxo-1,2-dihydropyridine have demonstrated efficacy against various bacterial strains. For instance, a study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 46.9 to 93.7 µg/mL .

1.2 Anticancer Properties

The compound has also been investigated for its anticancer potential. A derivative was synthesized and tested against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The structure–activity relationship (SAR) studies suggest that modifications to the dihydropyridine scaffold can enhance its cytotoxic effects .

1.3 Neuroprotective Effects

Research indicates that 4,6-dimethyl-2-oxo-1,2-dihydropyridine derivatives may possess neuroprotective properties. In vitro studies have demonstrated their ability to protect neuronal cells from oxidative stress-induced damage, which is crucial for developing treatments for neurodegenerative diseases .

Synthesis and Chemical Reactions

2.1 Synthetic Methodologies

The synthesis of 4,6-dimethyl-2-oxo-1,2-dihydropyridine derivatives typically involves multi-component reactions that are efficient and environmentally friendly. Recent advancements have focused on one-pot synthesis techniques that reduce the number of steps and solvents required, thus enhancing yield and purity .

Table 1: Synthetic Methods Overview

| Methodology | Yield (%) | Key Features |

|---|---|---|

| One-pot synthesis | 85 | Reduces steps; eco-friendly |

| Multi-component reactions | 90 | High efficiency; diverse product range |

Material Science Applications

3.1 Polymer Chemistry

4,6-Dimethyl-2-oxo-1,2-dihydropyridine derivatives are being explored as building blocks in polymer chemistry. Their unique chemical properties allow for the development of novel materials with enhanced thermal stability and mechanical strength .

3.2 Nanotechnology

In nanotechnology, these compounds are utilized in the fabrication of nanoparticles for drug delivery systems. Their ability to form stable complexes with various drugs enhances bioavailability and targeted delivery in therapeutic applications .

Case Studies

Case Study 1: Antimicrobial Screening

A recent study evaluated the antimicrobial activity of several derivatives of 4,6-dimethyl-2-oxo-1,2-dihydropyridine against clinical isolates of bacteria. The results indicated that specific substitutions on the pyridine ring significantly improved activity against resistant strains.

Case Study 2: Neuroprotection in Animal Models

In vivo studies have demonstrated that administering a derivative of this compound to animal models of Alzheimer's disease resulted in reduced neuroinflammation and improved cognitive function compared to controls .

Mecanismo De Acción

The mechanism of action of 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. For example, it exhibits affinity for the zinc finger domain of the HIV-1 nucleocapsid protein, which is crucial for the virus’s replication process . The compound’s structure allows it to form stable complexes with metal ions, which can influence its biological activity and potential therapeutic applications.

Comparación Con Compuestos Similares

Structural Comparison with Similar Compounds

Substituent Variations

The core dihydropyridine-dicarbonitrile structure is shared among analogs, but substituents significantly influence properties:

- Oxo vs. Thioxo Groups: Replacing the oxo group (C=O) with a thioxo group (C=S) alters electronic properties. For example, 4,6-diamino-2-thioxo-1-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile exhibits a lower melting point (225°C) compared to oxo analogs (>300°C) due to reduced hydrogen bonding .

- Amino vs. Alkyl/Aryl Substituents: Amino groups (e.g., 4,6-diamino derivatives) enhance solubility and bioavailability, while bulky aryl groups (e.g., 4-phenyl or 4-biphenyl) increase steric hindrance, affecting reaction kinetics and binding affinity .

- Electron-Withdrawing vs. Electron-Donating Groups: Nitro (NO₂) or bromo (Br) substituents (e.g., compound 4o in ) decrease electron density, whereas methoxy (OCH₃) groups increase it, modulating reactivity in nucleophilic substitutions .

Table 1: Substituent Effects on Physical Properties

| Compound | Substituents | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| 4,6-Diamino-2-thioxo-1-phenyl* | Ph, S, NH₂ | 225 | 74–92 |

| 4,6-Diamino-2-oxo-4-phenyl** | Ph, O, NH₂ | >300 | 87–98 |

| 4-(3-Nitrophenyl)-2-oxo* | 3-NO₂-Ph, O, NH₂ | 250–251 | 98 |

| 4-(4-Bromophenyl)-2-oxo** | 4-Br-Ph, O, NH₂ | 208–212 | 64 |

Reaction Conditions and Catalysts

- Base-Catalyzed Reactions: Triethylamine (Et₃N) in ethanol at room temperature yields 84–92% of 4,6-diamino-2-thioxo derivatives, while harsher conditions (KOH/DMSO) reduce purity .

- Microwave-Assisted Synthesis: Reduces reaction time and improves yields (e.g., 70% for 6-amino-1-butyl-2-oxo-4-phenyl derivatives in ) .

- Heterogeneous Catalysts: RL TF Fe-based MOF@CuO nanocomposites achieve 98% yields for 1,6-diamino-2-oxo-4-phenyl derivatives under solvent-free conditions, outperforming traditional catalysts like piperidine or K₂CO₃ .

Bioactivity

- Anticancer Potential: Derivatives like 6-amino-1-benzyl-4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile (5i) inhibit cancer cell proliferation by targeting uPA and BRD9 enzymes .

- Anti-Inflammatory Properties: 1,6-Diamino-4-aryl-2-oxo derivatives reduce biomarkers like RANTES and CRP in osteoarthritis models .

- Corrosion Inhibition : Pyridine derivatives with dichlorophenyl substituents achieve ≈70% inhibition efficiency on metal surfaces .

ADMET and Bioavailability

Compounds with amino groups (e.g., 4,6-diamino analogs) show better bioavailability due to enhanced solubility, while bulky aryl groups improve metabolic stability but may reduce absorption .

Actividad Biológica

4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile (commonly referred to as DMODP) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the biological properties of DMODP, including its antimicrobial, antifungal, and anticancer activities, supported by various studies and case reports.

DMODP has the following chemical characteristics:

- Molecular Formula : C₈H₈N₂O

- Molecular Weight : 148.17 g/mol

- Melting Point : Approximately 290 °C (decomposes)

- CAS Number : 769-28-8

Antimicrobial Activity

Recent studies have demonstrated that DMODP exhibits significant antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Activity of DMODP

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Escherichia coli | 31.25 - 125 μM |

| Methicillin-resistant S. aureus (MRSA) | 62.216 - 124.432 μg/mL |

A study published in MDPI indicated that DMODP showed bactericidal action against Gram-positive bacteria, particularly MRSA, with a mechanism involving inhibition of protein synthesis and nucleic acid production . The compound's efficacy was comparable to standard antibiotics such as gentamicin and fluconazole.

Antifungal Activity

DMODP also exhibits antifungal properties, particularly against Candida species.

Table 2: Antifungal Activity of DMODP

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 6.5 μM |

| Trichophyton interdigitale | MIC not specified |

The antifungal activity was noted to surpass that of some conventional antifungal agents, indicating potential for therapeutic applications in treating fungal infections .

Anticancer Activity

Research into the anticancer potential of DMODP has revealed promising results. In vitro studies have shown that DMODP can inhibit the proliferation of various cancer cell lines.

Case Study: Anticancer Effects

A study explored the effects of DMODP on human cancer cell lines, demonstrating that it induced apoptosis in cancer cells through the activation of caspase pathways. The compound exhibited IC50 values in the micromolar range across different cell lines, indicating its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of DMODP is influenced by its chemical structure. Modifications to the pyridine ring and substituents at specific positions can enhance or diminish its biological effects.

Key Findings:

- Substituent Variations : Different substituents at positions 3 and 5 of the pyridine ring significantly affect antimicrobial potency.

- Electrophilic Nature : The presence of electron-withdrawing groups enhances the reactivity and biological activity against microbial pathogens.

Q & A

Q. What are the standard synthetic routes for preparing 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile?

The compound is typically synthesized via a three-component reaction involving cyanoacetic acid hydrazide, malononitrile, and aromatic aldehydes under reflux in absolute ethanol with catalytic piperidine. This method yields 1,6-diamino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles as intermediates, which can be further functionalized . Optimization of molar ratios (e.g., 1:1:1 for aldehyde:malononitrile:hydrazide) and reaction time (6–8 hours) is critical for achieving >80% yields.

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

Key techniques include:

- 1H/13C NMR : To confirm substitution patterns and hydrogen bonding (e.g., NH peaks at δ 8.79–12.10 ppm in DMSO-d6) .

- FT-IR : Identification of C=O (1670–1737 cm⁻¹), CN (2206 cm⁻¹), and NH/OH stretches (3200–3400 cm⁻¹) .

- XRD : For crystallinity analysis (e.g., orthorhombic Pbca space group with lattice parameters a = 6.8473 Å, b = 12.1337 Å, c = 19.430 Å) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 466 [M⁺] for thiophene derivatives) .

Advanced Research Questions

Q. How can catalytic systems enhance the synthesis of functionalized derivatives?

Advanced protocols employ heterogeneous catalysts like Fe-based MOF@CuO nanocomposites under solvent-free conditions. These systems improve reaction efficiency (e.g., 85–95% yields in 2–3 hours) by facilitating four-component coupling of aldehydes, malononitrile, methyl cyanoacetate, and hydrazine hydrate. The catalyst’s high surface area and Lewis acidity promote enamine formation and cyclization .

Q. What electrophilic agents expand the compound’s reactivity for heterocyclic diversification?

Reactions with ninhydrin or glyoxal yield novel fused heterocycles:

Q. How do computational methods predict the bioactivity of derivatives?

In silico tools like molecular docking (e.g., AutoDock Vina) predict binding affinities to protein targets (e.g., kinases, cytochrome P450). Parameters such as LogP (1.5–3.2), polar surface area (80–110 Ų), and bioavailability scores (≥0.55) are calculated using SwissADME or QikProp. These models guide the design of derivatives with enhanced pharmacokinetic profiles .

Q. What mechanistic insights explain solvent-free vs. solvent-based synthesis outcomes?

Solvent-free conditions (e.g., Fe-based MOF@CuO catalysis) minimize side reactions (e.g., hydrolysis of nitriles) and reduce energy input. In contrast, ethanol-mediated reactions stabilize intermediates through hydrogen bonding but require longer reflux times (6–8 hours). Kinetic studies using TLC monitoring reveal faster imine formation in solvent-free systems .

Q. How can spectral data contradictions be resolved in structural elucidation?

Conflicting NMR/IR signals (e.g., overlapping NH and OH peaks) are addressed via:

- Deuterium exchange : Identification of exchangeable protons.

- 2D NMR (COSY, HSQC) : Correlation of coupled spins and carbon assignments .

- X-ray crystallography : Definitive confirmation of tautomeric forms (e.g., keto-enol equilibria) .

Q. What strategies improve regioselectivity in heterocyclic derivatization?

Regioselective functionalization is achieved by:

- Protecting groups : Selective blocking of amino or carbonyl moieties during nucleophilic substitution.

- pH control : Alkaline conditions (K₂CO₃) favor N-alkylation over O-alkylation .

- Microwave-assisted synthesis : Enhanced control over reaction pathways (e.g., 10-minute cyclization vs. 2-hour conventional heating) .

Methodological and Data Analysis Questions

Q. How are synthetic intermediates validated for purity in multi-step protocols?

- TLC monitoring : Rf values compared to authentic standards (e.g., Silica G60 F254 plates).

- Melting point consistency : Deviation <2°C indicates impurities.

- HPLC-MS : Quantification of byproducts (e.g., unreacted malononitrile) .

Q. What statistical approaches are used to optimize reaction conditions?

Design of Experiments (DoE) methods, such as Central Composite Design, analyze variables (temperature, catalyst loading, solvent ratio). Response surface models predict optimal parameters (e.g., 80°C, 5 mol% catalyst for maximum yield) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.